molecular formula C9H10FNO2 B13015499 Ethyl 5-fluoro-2-methylnicotinate CAS No. 1196151-57-1

Ethyl 5-fluoro-2-methylnicotinate

Cat. No.: B13015499
CAS No.: 1196151-57-1
M. Wt: 183.18 g/mol
InChI Key: IJHZJCKHCJFRMA-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methylnicotinate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-fluoro-2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 5-fluoro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

1196151-57-1

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3

InChI Key

IJHZJCKHCJFRMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)C

Origin of Product

United States

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